5-Hydroxy-1-(5-O-phosphono-beta-D-ribofuranosyl)-1H-imidazole-4-carboxamide; Bredinin 5'-monophosphate;((2S,3R,4S,5S)-5-(4-carbamoyl-5-hydroxy-1H-imidazol-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl)methyl dihydrogen phosphate
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Overview
Description
Bredinin 5’-monophosphate is a derivative of bredinin, an imidazole nucleoside antibiotic. Bredinin itself is known for its broad-spectrum antiviral activity and immunosuppressive properties. Bredinin 5’-monophosphate is particularly notable for its selective inhibition of mammalian DNA polymerases, making it a compound of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bredinin 5’-monophosphate involves the conversion of bredinin to its ribose-5’-phosphate form. This conversion is achieved through a series of chemical reactions, including phosphorylation. The key precursor for this synthesis is bredinin, which undergoes phosphorylation to form bredinin 5’-monophosphate .
Industrial Production Methods
Industrial production methods for bredinin 5’-monophosphate are not extensively documented. the synthesis typically involves large-scale chemical reactions under controlled conditions to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Bredinin 5’-monophosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve specific temperatures, pressures, and pH levels to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives of bredinin 5’-monophosphate, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
Bredinin 5’-monophosphate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: It is employed in studies involving DNA polymerases and other enzymes.
Medicine: It has potential therapeutic applications due to its antiviral and immunosuppressive properties.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
Bredinin 5’-monophosphate exerts its effects by selectively inhibiting mammalian DNA polymerases. It competes with the substrate and template-primer, thereby interfering with the DNA synthesis process. This inhibition affects the proliferation of cells, particularly lymphocytes, and has implications for its use as an immunosuppressive and antiviral agent .
Comparison with Similar Compounds
Similar Compounds
Mizoribine: Another imidazole nucleoside with similar antiviral and immunosuppressive properties.
AICA-riboside: A compound with cytotoxic effects on lymphocytes and similar biochemical properties.
Uniqueness
Bredinin 5’-monophosphate is unique in its selective inhibition of mammalian DNA polymerases, which distinguishes it from other similar compounds. Its specific mechanism of action and the pathways it targets make it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
[5-(4-carbamoyl-5-hydroxyimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N3O9P/c10-7(15)4-8(16)12(2-11-4)9-6(14)5(13)3(21-9)1-20-22(17,18)19/h2-3,5-6,9,13-14,16H,1H2,(H2,10,15)(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTKAFSMJDTUUAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1C2C(C(C(O2)COP(=O)(O)O)O)O)O)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N3O9P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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